molecular formula C7H11ClN4O B595750 (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol CAS No. 17435-30-2

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B595750
CAS No.: 17435-30-2
M. Wt: 202.642
InChI Key: WRJBPBYWEFCZSM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the extensive research into pyrimidine-based compounds that began in the mid-20th century. While specific discovery details for this particular compound are limited in the available literature, its development can be traced to the broader investigation of amino-substituted pyrimidines that gained prominence in pharmaceutical research during the 1960s and 1970s. The compound's synthesis and characterization were likely motivated by the need for chiral building blocks in asymmetric synthesis and the development of enantioselective catalysts for pharmaceutical applications.

The historical significance of this compound is intimately connected to advances in asymmetric homogeneous catalysis, where nitrogen-containing ligands became crucial for achieving high enantioselectivity in various chemical transformations. Research conducted in the late 1990s, particularly work by investigators such as Larrow, Schaus, and Jacobsen, contributed to understanding the stereochemical aspects of similar compounds and their applications in asymmetric synthesis. This period marked a significant advancement in the development of chiral pyrimidine derivatives as both synthetic intermediates and bioactive molecules.

The compound's emergence also coincided with growing interest in chlorinated pyrimidines as synthetic intermediates for more complex heterocyclic systems. The systematic study of 4,6-dichloropyrimidine derivatives and their subsequent transformations through nucleophilic substitution reactions provided the foundation for synthesizing compounds like this compound.

Structural Significance in Pyrimidine Chemistry

The molecular structure of this compound, with its molecular formula C₇H₁₁ClN₄O and molecular weight of 202.64 grams per mole, represents a sophisticated example of functionalized pyrimidine chemistry. The compound features a six-membered pyrimidine ring system substituted at multiple positions, creating a complex array of electronic and steric interactions that define its chemical behavior.

The pyrimidine core contains nitrogen atoms at the 1 and 3 positions, which are characteristic of this heterocyclic system and contribute significantly to the compound's electronic properties. The presence of an amino group at the 5-position and a chlorine atom at the 6-position creates an electron-rich environment at the 5-position while simultaneously introducing electron-withdrawing character through the chlorine substituent. This substitution pattern is particularly significant as it influences both the reactivity of the pyrimidine ring and the compound's potential for hydrogen bonding interactions.

The structural motif is further enhanced by the aminopropanol side chain attached at the 4-position of the pyrimidine ring. This substituent introduces a chiral center at the secondary carbon bearing the hydroxyl group, creating the (R)-stereochemical configuration that distinguishes this compound from its enantiomer. The SMILES notation CC@@HCNC1=NC=NC(Cl)=C1N clearly illustrates the stereochemical arrangement and connectivity pattern.

Within the broader context of pyrimidine chemistry, this compound exemplifies the versatility of the pyrimidine scaffold for incorporating diverse functional groups. The combination of amino, chloro, and hydroxyl functionalities creates multiple sites for potential chemical modification and biological interaction, making it a valuable intermediate in medicinal chemistry applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple functional groups and stereochemical elements. The name explicitly indicates the stereochemical configuration through the (R)-designation, which refers to the absolute configuration at the chiral carbon atom in the propanol chain.

Alternative nomenclature systems have been employed to describe this compound, including the designation (2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol, which emphasizes the position of the chiral center within the propanol chain. Additional synonymous names found in chemical databases include 2-Propanol, 1-[(5-amino-6-chloro-4-pyrimidinyl)amino]-, (R)-, which follows a different systematic naming approach.

The compound is classified under several chemical categories based on its structural features. As a heterocyclic compound containing a pyrimidine ring, it falls under the broader classification of nitrogen-containing heterocycles. The presence of multiple amino groups classifies it as a polyamine derivative, while the chiral secondary alcohol functionality places it in the category of enantiomerically pure alcohols.

From a regulatory and commercial perspective, the compound is assigned the Harmonized System code 2933599090, which covers "other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure". This classification is significant for international trade and regulatory compliance purposes.

The Chemical Abstracts Service registry number 17435-30-2 serves as the primary identifier for this compound in chemical databases and literature searches. Additional database identifiers include various catalog numbers from chemical suppliers, such as MFCD20229541 in the MDL Information Systems database.

Research Significance and Applications

The research significance of this compound stems from its utility as both a synthetic intermediate and a potential bioactive compound in pharmaceutical research. The compound's structural features make it particularly valuable for investigations into enzyme inhibition, receptor binding, and asymmetric synthesis applications.

Contemporary research has demonstrated the importance of pyrimidine derivatives in the development of kinase inhibitors and other enzyme-targeting therapeutics. The specific substitution pattern found in this compound, particularly the 5-amino-6-chloropyrimidine motif, has been identified in various medicinal chemistry programs focused on developing selective inhibitors for therapeutic targets. The presence of the chiral aminopropanol side chain adds another dimension of specificity that can be exploited for achieving selective biological activity.

In the context of synthetic chemistry, the compound serves as a valuable chiral building block for constructing more complex molecular architectures. The combination of the nucleophilic amino groups and the electrophilic chlorine atom provides multiple points for further chemical elaboration through nucleophilic substitution, coupling reactions, and cyclization processes. This versatility has made it an important intermediate in the synthesis of fused heterocyclic systems and polycyclic compounds.

Research applications have also extended to the development of novel materials and catalysts. The compound's ability to serve as a ligand for metal complexes has been explored in the context of asymmetric catalysis, where the chiral center and multiple coordination sites can provide enantioselective environments for various chemical transformations.

The pharmaceutical industry has shown particular interest in this compound class for developing treatments targeting various disease states. While specific therapeutic applications for this exact compound may be limited in the public literature, its structural relationship to known bioactive molecules suggests potential applications in areas such as cancer chemotherapy, antiviral therapy, and enzyme inhibition. The compound's availability from multiple commercial suppliers indicates ongoing research interest and potential commercial applications.

Current research trends suggest continued investigation into the biological properties of this compound and its derivatives, with particular emphasis on understanding structure-activity relationships and optimizing selectivity profiles for specific therapeutic targets. The compound's classification as a specialty chemical reflects its importance in contemporary pharmaceutical and chemical research programs.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₁ClN₄O
Molecular Weight 202.64 g/mol
CAS Registry Number 17435-30-2
Exact Mass 202.06200
Polar Surface Area 87.29000 Ų
LogP Value 0.50800
SMILES Notation CC@@HCNC1=NC=NC(Cl)=C1N

Table 2: Chemical Database Identifiers

Database Identifier Reference
Chemical Abstracts Service 17435-30-2
MDL Information Systems MFCD20229541
Harmonized System Code 2933599090
ChemSrc Database CB92617791

Properties

IUPAC Name

(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJBPBYWEFCZSM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716463
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17435-30-2
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

SNAr reactions proceed via a two-step mechanism:

  • Formation of a Meisenheimer complex through deprotonation of the amine nucleophile.

  • Elimination of the chloride leaving group , facilitated by electron-withdrawing substituents (e.g., chlorine, amino groups) on the pyrimidine ring.

Optimized Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state and enhance reaction rates.

  • Base : Sterically hindered bases (e.g., DIPEA, NaH) deprotonate the amine without promoting side reactions.

  • Temperature : Elevated temperatures (80–90°C) accelerate the reaction while avoiding decomposition.

Synthetic Procedure from Peer-Reviewed Data

Step 1: Preparation of (R)-1-((6-Chloropyrimidin-4-yl)amino)propan-2-ol
A modified protocol from outlines the synthesis:

  • Reagents :

    • 4,6-Dichloropyrimidine (1.0 equiv.)

    • (R)-1-Aminopropan-2-ol hydrochloride (1.1 equiv.)

    • DIPEA (2.5 equiv.) in DMSO

  • Procedure :

    • Suspend 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in DMSO (15 mL).

    • Add (R)-1-aminopropan-2-ol hydrochloride (1.82 g, 11.0 mmol) and DIPEA (4.37 mL, 25.0 mmol).

    • Heat at 90°C for 12 hours under nitrogen.

    • Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water (3 × 50 mL).

    • Dry over Na2SO4, concentrate, and purify via column chromatography (SiO2, EtOAc/hexanes).

Yield : 59%.
Purity : >95% (HPLC).

Chirality Retention and Stereochemical Considerations

The (R)-configuration of the propan-2-ol moiety is critical for biological activity. Key factors ensuring stereochemical integrity include:

  • Mild Reaction Conditions : Avoidance of strong acids/bases prevents racemization.

  • Enantiopure Starting Material : Use of commercially available (R)-1-aminopropan-2-ol hydrochloride ensures high enantiomeric excess (ee >99%).

Alternative Synthetic Routes and Comparative Analysis

Acid-Catalyzed SNAr in Aqueous Media

A method adapted from employs acidic conditions for pyrimidine amination:

  • Reagents :

    • 5-Amino-6-chloro-4-chloropyrimidine (1.2 equiv.)

    • (R)-1-Aminopropan-2-ol (1.0 equiv.)

    • HCl (3.0 equiv.) in H2O/acetone

  • Procedure :

    • Reflux reagents in aqueous HCl at 100°C for 2 hours.

    • Neutralize with NaOH, extract with EtOAc, and purify via recrystallization.

Yield : 74% (hydrochloride salt), 90% after neutralization.
Limitation : Prolonged heating may reduce ee (∼92%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with EtOAc/hexanes (1:4 to 1:1 gradient) removes unreacted starting materials.

  • Preparative SFC : Resolves enantiomers using a CHIRALPAK AD-H column (CO2/EtOH mobile phase).

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3) : δ 8.95 (d, 1H, pyrimidine-H), 3.59 (m, 1H, CH), 1.49–2.02 (m, 5H, CH2 and CH3).

  • LCMS (ESI) : m/z 202.64 [M+H]+.

Industrial-Scale Considerations

Supplier Landscape

Global suppliers (e.g., Career Henan Chemical Co.) offer 4,6-dichloropyrimidine at ∼$50/g, while (R)-1-aminopropan-2-ol hydrochloride costs ∼$200/g.

Process Optimization

  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) may enhance reaction rates.

  • Solvent Recycling : DMSO recovery via distillation reduces costs .

Chemical Reactions Analysis

Types of Reactions

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and chlorine groups on the pyrimidine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications: The dimethylamino and phenoxy groups in ’s compound likely improve lipophilicity and target engagement (e.g., cyclin-dependent kinase 2 inhibition), whereas the simpler propan-2-ol chain in the target compound may favor solubility.

Kinase Inhibition

  • Compound: Acts as a cyclin-dependent kinase 2 (CDK2) inhibitor (DrugBank ID: DB07504). The bromo and anilino substituents contribute to hydrophobic interactions with the kinase’s ATP-binding pocket.
  • The amino group may facilitate hydrogen bonding with catalytic residues.

Adrenoceptor Modulation

  • The indole core and methoxy groups likely enhance receptor affinity.
  • Target Compound: The pyrimidine core may reduce adrenoceptor activity compared to indole-based analogs but could shift selectivity toward other targets (e.g., serotonin receptors).

Pharmacological Profiles

Property Target Compound Compound Compounds
Solubility Moderate (polar propan-2-ol group) Low (lipophilic phenoxy/dimethylamino) Variable (methoxy groups enhance solubility)
Target Selectivity Kinases (hypothesized) CDK2 (confirmed) Adrenoceptors, ion channels
Bioactivity Unknown (structural inference suggests kinase inhibition) Antiproliferative (via CDK2) Antiarrhythmic, spasmolytic

Biological Activity

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol, also known as a chiral compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a propanol moiety. Its IUPAC name is (2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol, with the following structural formula:

InChI InChI 1S C7H11ClN4O c1 4 13 2 10 7 5 9 6 8 11 3 12 7 h3 4 13H 2 9H2 1H3 H 10 11 12 t4 m1 s1\text{InChI }\text{InChI 1S C7H11ClN4O c1 4 13 2 10 7 5 9 6 8 11 3 12 7 h3 4 13H 2 9H2 1H3 H 10 11 12 t4 m1 s1}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, compounds derived from similar pyrimidine structures have shown significant inhibition against E. coli and S. aureus, suggesting that this compound may share similar properties due to its structural analogies .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A study focusing on pyrimidine derivatives revealed that certain analogs demonstrated cytotoxic effects on cancer cell lines such as HT-29 and COLO-205. The mechanism involved the inhibition of VEGFR2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy. The IC50 values for these compounds were reported to be lower than those of established drugs like Cabozantinib .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in key biological pathways. For example, it has been suggested that the compound can inhibit kinase activity associated with tumor growth and angiogenesis .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to traditional antibiotics .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer properties, derivatives of (R)-1-(5-amino-6-chloropyrimidin-4-yl)amino)propan-2-ol were tested against cancer cell lines. The study found that certain modifications to the pyrimidine structure enhanced cytotoxicity significantly. For instance, one derivative showed an IC50 value of 3.38 µM against HT-29 cells, indicating promising potential for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
(R)-1-(5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-olStructureAntimicrobial, Anticancer3.38 (HT29), 10.55 (COLO205)
CabozantinibStructureAnticancer9.10 (HT29), 10.66 (COLO205)

Q & A

Q. What crystallographic challenges arise when resolving the compound’s hydrate forms?

  • Methodology : Grow crystals in varying humidity conditions. Use SHELXL’s TWIN/BASF commands to refine twinned structures. Compare unit cell parameters with predicted hydrates from Mercury CSD software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.